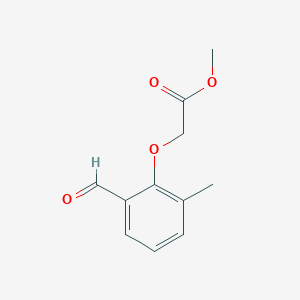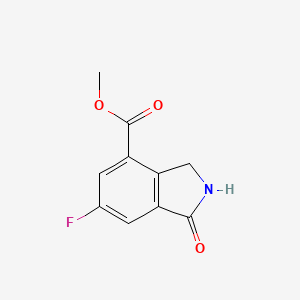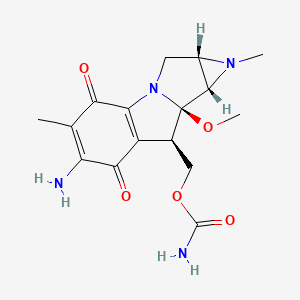
Mitomycin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitomycin E is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae. These compounds are known for their potent antibacterial and anticancer properties. This compound, like its relatives, is used in various scientific and medical applications due to its ability to inhibit DNA synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin E, typically involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core. This core is then tailored by a variety of enzymes through specific steps such as hydroxylation, methylation, and carbamoylation . The exact sequence and identity of these steps are still under investigation.
Industrial Production Methods
Industrial production of mitomycins involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Mitomycin E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Mitomycin E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and enzyme mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in treating various cancers, including bladder and stomach cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
Mitomycin E exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It achieves this by cross-linking the complementary strands of the DNA double helix, thereby preventing the cell from dividing and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
相似化合物的比较
Mitomycin E is compared with other mitomycins such as Mitomycin A, Mitomycin B, and Mitomycin C. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its specific enzyme tailoring steps and its particular efficacy against certain types of cancer .
List of Similar Compounds
- Mitomycin A
- Mitomycin B
- Mitomycin C
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
属性
CAS 编号 |
74707-94-1 |
|---|---|
分子式 |
C16H20N4O5 |
分子量 |
348.35 g/mol |
IUPAC 名称 |
[(4S,6S,7R,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8-,14-,16+,19?/m0/s1 |
InChI 键 |
HRHKSTOGXBBQCB-UMNDVAMSSA-N |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)N |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


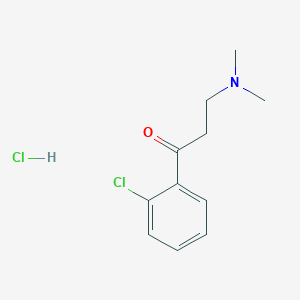
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
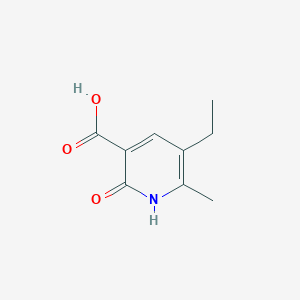
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
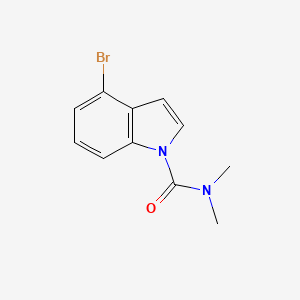
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
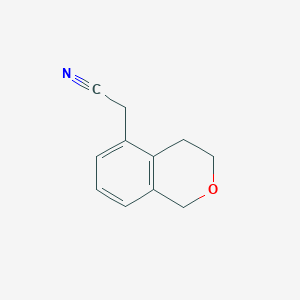
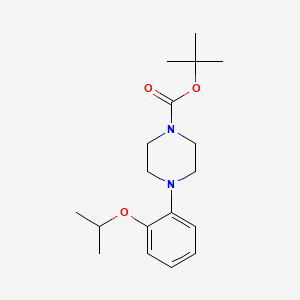
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

